N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide
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Overview
Description
“N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinazolinone core.
- Introduction of the dioxolo group.
- Attachment of the methoxyphenyl and carbamoylpropyl groups.
- Final coupling with the butanamide moiety.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Quinazolinone derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
The compound may find applications in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Known for their diverse biological activities.
Dioxolo compounds: Often studied for their unique chemical properties.
Methoxyphenyl derivatives: Common in medicinal chemistry for their pharmacological properties.
Uniqueness
The unique combination of functional groups in “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” may confer specific biological activities and chemical reactivity that distinguish it from other compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[7-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7S/c1-4-28(30(38)34-23-8-5-6-9-25(23)41-3)44-32-35-24-17-27-26(42-19-43-27)16-22(24)31(39)36(32)15-7-10-29(37)33-18-20-11-13-21(40-2)14-12-20/h5-6,8-9,11-14,16-17,28H,4,7,10,15,18-19H2,1-3H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWVWXPDVIAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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